molecular formula C5H5ClN2O2S B1530162 2-Chloropyridine-4-sulfonamide CAS No. 1182767-38-9

2-Chloropyridine-4-sulfonamide

Cat. No. B1530162
CAS RN: 1182767-38-9
M. Wt: 192.62 g/mol
InChI Key: HMULZMJXHFXUDR-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-sulfonamide is a chemical compound with the CAS Number: 1182767-38-9 and a molecular weight of 192.63 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The linear formula of this compound is C5H5ClN2O2S . This indicates that the molecule is composed of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S).


Physical And Chemical Properties Analysis

This compound is a solid substance under normal conditions .

Scientific Research Applications

Antimycobacterial Agents

A study conducted by Güzel et al. (2009) found that a series of sulfonamides, derivatized to include pyridinium derivatives, showed excellent nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest the potential of such compounds in developing antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).

Environmental Remediation

Fabiańska et al. (2014) investigated the electrochemical oxidation of sulfonamides, including sulfadiazine and sulfamethoxazole, at a boron-doped diamond electrode. Their research demonstrated that sulfonamides degraded according to pseudo-first-order kinetics, with degradation efficiency increasing in acidic pH. This study highlights the potential application of such compounds in environmental remediation, particularly in the degradation of persistent pharmaceutical pollutants in water (Fabiańska et al., 2014).

Corrosion Inhibition

Research by Sappani and Karthikeyan (2014) showed that sulfonamide-based compounds, including 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and N-(Isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide, acted as inhibitors for mild steel corrosion in acidic media. This suggests the application of sulfonamide derivatives in protecting metals from corrosion, particularly in industrial settings (Sappani & Karthikeyan, 2014).

Antimicrobial Activity

A study on the synthesis and antimicrobial evaluation of sulfonamide derivatives, including 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides, demonstrated their potential as antimicrobial agents. The compounds exhibited notable activity, suggesting their use in developing new antimicrobial drugs (Abdel-Motaal & Raslan, 2014).

Antidiabetic Agents

Sadawarte et al. (2021) described the synthesis of novel pyridine-based sulfonamide compounds with significant alpha-amylase inhibition activity, showcasing their potential as antidiabetic agents. The study highlights the application of sulfonamide derivatives in the treatment of diabetes through enzyme inhibition (Sadawarte et al., 2021).

Mechanism of Action

Target of Action

The primary target of 2-Chloropyridine-4-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding to the enzyme and subsequently inhibits the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis leads to a halt in DNA replication, preventing bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine . The bioavailability of this compound would be influenced by these properties.

Result of Action

The molecular effect of this compound is the inhibition of folic acid synthesis, leading to a halt in DNA replication . On a cellular level, this results in the inhibition of bacterial growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance . Additionally, the pH of the environment can affect the ionization state of the compound, influencing its absorption and distribution .

Safety and Hazards

The safety information for 2-Chloropyridine-4-sulfonamide indicates that it is potentially harmful if swallowed, causes skin irritation, and can cause serious eye damage . The precautionary statements include avoiding release to the environment and using personal protective equipment .

Future Directions

While specific future directions for 2-Chloropyridine-4-sulfonamide are not available, sulfonamides and their derivatives have been extensively studied for their potential as antimalarial agents . This suggests that this compound could also be explored for similar applications.

properties

IUPAC Name

2-chloropyridine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULZMJXHFXUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1182767-38-9
Record name 2-chloropyridine-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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